molecular formula C13H20N2 B1347228 (1-Methyl-4-phenylpiperidin-4-yl)methanamine CAS No. 1859-37-6

(1-Methyl-4-phenylpiperidin-4-yl)methanamine

Cat. No.: B1347228
CAS No.: 1859-37-6
M. Wt: 204.31 g/mol
InChI Key: WHJANSWOSODZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a phenyl group and a methyl group attached to the piperidine ring.

Preparation Methods

The synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine typically involves the reaction of 4-phenylpiperidine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1-Methyl-4-phenylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

(1-Methyl-4-phenylpiperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor binding and signaling pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to (1-Methyl-4-phenylpiperidin-4-yl)methanamine include other piperidine derivatives such as:

Properties

IUPAC Name

(1-methyl-4-phenylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJANSWOSODZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322105
Record name (1-methyl-4-phenylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-37-6
Record name (1-methyl-4-phenylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 g, 4.99 mmol) in THF (25 mL) was slowly added to a suspension of LAH (0.379, 9.99 mmol) in THF (10 mL). The reaction was stirred for 2 hours and then quenched with sodium sulfate decahydrate. This was stirred for 30 minutes, and then ethyl acetate was added. The mixture was stirred 10 minutes, and then filtered on celite. The filtrate was concentrated on rotovap to give the desired compound (0.916 g, 96%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm: 1.79-1.89 24H, m), 2.18-2.28 (7H, m), 2.55-2.65 (2H, m), 2.77 (2H, s), 7.21-7.27 (1H, m), 7.28-7.39 (4H, m).
Name
1-methyl-4-phenylpiperidine-4-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.99 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.